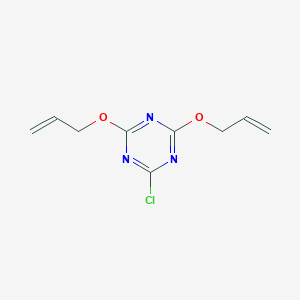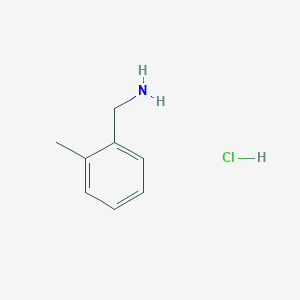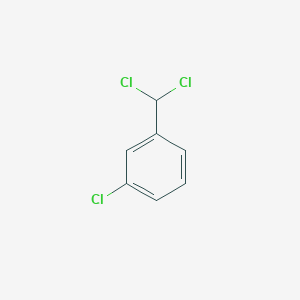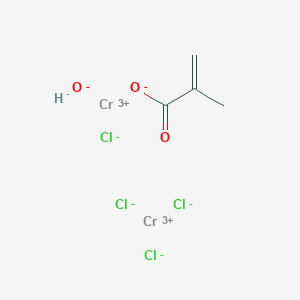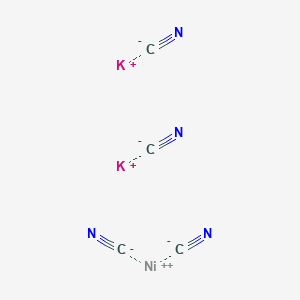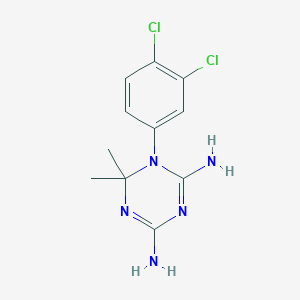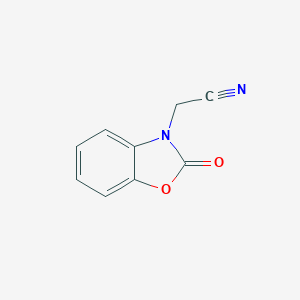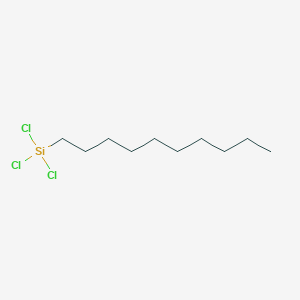
Cobalt molybdate
説明
Cobalt Molybdate (CoMoO4) is a black monoclinic crystal . It is a molybdenum catalyst used in petroleum technology, in reforming and desulfurization . It is also a violet odorless solid that is slightly soluble in water .
Synthesis Analysis
This compound can be synthesized via a sonochemical method based on the reaction between cobalt (II) nitrate hexahydrate and ammonium heptamolybdate tetrahydrate in water without adding surfactant, capping agent, or template .Molecular Structure Analysis
The molecular weight of this compound is 218.89 . X-ray diffraction analysis, Fourier transform infrared spectroscopic, and Raman spectral analyses have confirmed the formation of this compound dihydrate materials .Chemical Reactions Analysis
This compound is well known as an active and selective catalyst in the oxidation of hydrocarbons. It is accepted that these reactions proceed via the redox mechanism .Physical And Chemical Properties Analysis
This compound is a paramagnetic material . It has been used as an electrode material for supercapacitor applications .科学的研究の応用
Catalysis : Cobalt molybdate is used as a catalyst in hydrodesulfurization processes. It forms a compound at the composition CoMoO4, with infrared spectra indicating octahedral surrounding of molybdenum and cobalt (Lipsch & Schuit, 1969).
Photocatalysis and Supercapacitor Applications : Nanostructured this compound demonstrates efficiency as a photocatalyst for dye degradation under visible light and shows potential in supercapacitor applications due to its high specific capacitance and excellent cycling stability (Satpathy et al., 2019).
Industrial Waste Treatment : It's effective in the pH-controlled precipitation of cobalt and molybdenum from waste effluents, demonstrating substantial effects on reaction kinetics (Huang et al., 2004).
Energy Storage : this compound nanoplatelets, when combined with carbon nanotubes, show promise in supercapacitive applications, exhibiting significant capacitance and good cycle stability (Xu et al., 2012).
Electrodeposition : It is used in cobalt–molybdenum codeposition, where the process depends on the species in solution and is influenced by experimental parameters like pH and concentrations (Gómez et al., 2003).
Electrochemical Applications : Mesoporous hydrous and anhydrous this compound nanostructures exhibit efficient supercapattery behavior, showing high specific capacitance and good capacity retention in charge/discharge cycles (Kim et al., 2019).
Battery Technology : Rod-like porous CoMoO4@C has been identified as an excellent anode material for high-performance lithium-ion batteries, offering high reversible specific capacity and exceptional cycle stability (Jiang et al., 2019).
Flexible Energy Storage Devices : Different morphologies of this compound, such as nano-spheres, have been synthesized and used in flexible supercapacitors, demonstrating significant capacitance and excellent cyclic stability (Candler et al., 2015).
Hydrogen Evolution : this compound compounds have shown potential in photocatalytic hydrogen evolution, particularly when forming p-n type heterojunctions (Li et al., 2020).
Electronic Applications : this compound-based resistors have been investigated for use in high-voltage voltage dividers, showing potential in reducing the weight and dimensions of components (Grebenkina & Smolin, 1995).
作用機序
Safety and Hazards
将来の方向性
Cobalt Molybdate has potential applications in various fields such as magnetic, catalysis, photoluminescence, and humidity sensors . It is also being recognized for its potential in the hydrogen evolution reaction (HER) due to its abundant reserves, low cost, and small energy barrier for H adsorption .
特性
IUPAC Name |
cobalt(2+);dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Mo.4O/q+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYSIVCCYWZZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoMoO4 | |
| Record name | cobalt(II) molybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Gray-green solid; [Hawley] Green powder, insoluble in water; [MSDSonline] | |
| Record name | Cobalt molybdenum oxide (CoMoO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(II) molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13762-14-6 | |
| Record name | Cobalt molybdenum oxide (CoMoO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013762146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt molybdenum oxide (CoMoO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



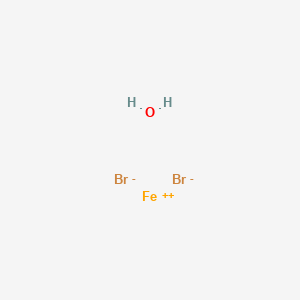
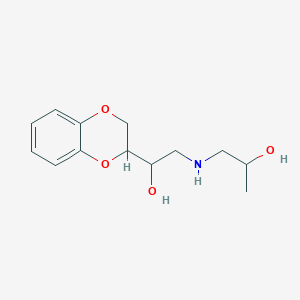
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
